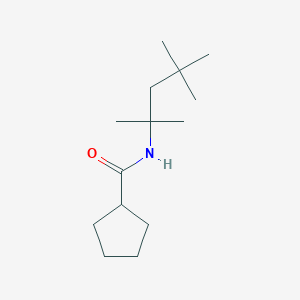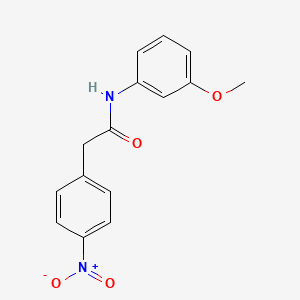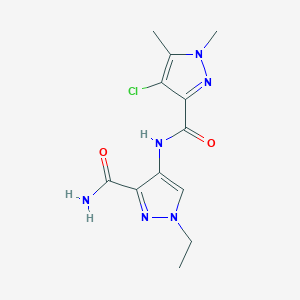
N-(2,4,4-trimethylpentan-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide is an organic compound with the molecular formula C12H23NO It is a cyclopentanecarboxamide derivative, characterized by the presence of a cyclopentane ring substituted with a 2,4,4-trimethyl-2-pentanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 2,4,4-trimethyl-2-pentylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
Industrial production of N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halides or alkoxides.
Scientific Research Applications
N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-2-pentanyl)cyclopentanecarboxamide: A structurally similar compound with a different substitution pattern on the cyclopentane ring.
2,4,4-Trimethylcyclopentanone: A related compound with a ketone functional group instead of an amide.
2,4,4-Trimethyl-2-pentanol: An alcohol derivative with a similar carbon skeleton.
Uniqueness
N-(2,4,4-Trimethyl-2-pentanyl)cyclopentanecarboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H27NO |
|---|---|
Molecular Weight |
225.37 g/mol |
IUPAC Name |
N-(2,4,4-trimethylpentan-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C14H27NO/c1-13(2,3)10-14(4,5)15-12(16)11-8-6-7-9-11/h11H,6-10H2,1-5H3,(H,15,16) |
InChI Key |
CUXOTFHXWCGTBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dicyclohexyl-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10965691.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-3-(5-methyl-4-nitro-1H-pyrazol-1-YL)propanamide](/img/structure/B10965703.png)
![6-cyclopropyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10965706.png)


![4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10965726.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10965734.png)


![2-Ethyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B10965754.png)

![4-({2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965781.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B10965784.png)

